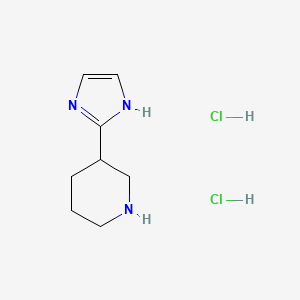

3-(1H-Imidazol-2-YL)-piperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

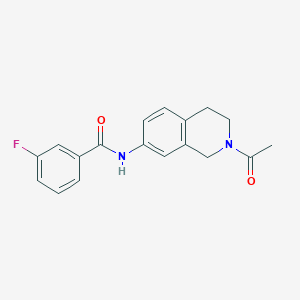

The compound "3-(1H-Imidazol-2-YL)-piperidine dihydrochloride" is a derivative of imidazole and piperidine, which are heterocyclic compounds with applications in medicinal chemistry. Imidazole derivatives are known for their presence in various biologically active molecules and pharmaceuticals. Piperidine derivatives are also significant due to their presence in numerous therapeutic agents .

Synthesis Analysis

The synthesis of imidazole-piperidine derivatives can be achieved through various methods. One approach involves the arylation of azoles, such as imidazoles, with bromopyridines followed by the reduction of the pyridine ring . Another method includes the cyclization of aminopyridines with chloro ketones to yield imidazo[1,2-a]pyridines, which can be further modified at the 3-position to introduce a piperidine moiety . Additionally, a three-step synthesis involving nucleophilic aromatic substitution, hydrogenation, and iodination has been reported for the synthesis of a related compound, which could potentially be adapted for the synthesis of "3-(1H-Imidazol-2-YL)-piperidine dihydrochloride" .

Molecular Structure Analysis

The molecular structure of related imidazole-piperidine derivatives has been studied, revealing that these compounds can exhibit planar rings and specific conformations. For instance, the piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings . The imidazole ring is typically planar due to its aromatic nature.

Chemical Reactions Analysis

Imidazole-piperidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. The reactivity of these compounds is influenced by the presence of the imidazole and piperidine moieties, which can act as sites for chemical transformations. For example, the imidazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(1H-Imidazol-2-YL)-piperidine dihydrochloride" would likely include high solubility in water due to the presence of the dihydrochloride salt form. The compound's stability, melting point, and boiling point would be influenced by the imidazole and piperidine structures. The presence of the imidazole ring could also confer certain biological activities, as seen in other imidazole derivatives that have been evaluated for their potential as antiulcer agents and NMDA receptor ligands .

Relevant Case Studies

Case studies involving imidazole-piperidine derivatives have demonstrated their potential in medicinal chemistry. For instance, 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have shown selective delta-opioid agonist activity with anxiolytic and antidepressant properties in preclinical models . Another study reported the synthesis of a compound with a piperidine moiety for potential use as an anti-malarial agent . These examples highlight the therapeutic relevance of imidazole-piperidine derivatives in drug discovery and development.

Scientific Research Applications

Convenient Synthesis Methods

Researchers have developed convenient preparation methods for 3- and 4-(1H-azol-1-yl)piperidines, which are crucial for synthesizing various derivatives of imidazole-containing compounds, including "3-(1H-Imidazol-2-YL)-piperidine dihydrochloride." Such methods facilitate the exploration of these compounds' potential applications in medicinal chemistry and drug development (Shevchuk et al., 2012).

Antagonists for Human Histamine H3 Receptor

Piperidine derivatives have been synthesized and evaluated as potential human histamine H3 receptor agonists. The research has highlighted the role of piperidine-containing compounds in modulating histamine H3 receptors, which are significant for developing new treatments for neurological and inflammatory diseases (Ishikawa et al., 2010).

Antitubercular Agents

A series of novel 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives have been synthesized and shown to exhibit good antitubercular activity. This research provides a foundation for developing new antitubercular agents, demonstrating the therapeutic potential of imidazole and piperidine derivatives in tackling mycobacterial infections (Raju et al., 2020).

CGRP Receptor Antagonist Substructure

The compound 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a substructure in CGRP receptor antagonists, underscores the importance of imidazole and piperidine derivatives in developing treatments for conditions like migraine, where CGRP plays a significant role. Efficient syntheses for this privileged substructure have been developed, emphasizing its potential in medicinal chemistry (Leahy et al., 2012).

Novel Scaffolds for Surfactants and Microbial Activity

Imidazole and piperidine-based compounds have been synthesized from stearic acid, yielding novel scaffolds with potential applications as non-ionic surfactants and in evaluating microbiological activities. This research highlights the versatility of these compounds beyond pharmaceuticals, extending into materials science and microbiology (Abdelmajeid et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .

Mode of Action

Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives have been reported to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of effects at the molecular and cellular level due to their broad range of biological activities .

properties

IUPAC Name |

3-(1H-imidazol-2-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.2ClH/c1-2-7(6-9-3-1)8-10-4-5-11-8;;/h4-5,7,9H,1-3,6H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUCSRLYSZQZOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2541690.png)

![N-(9H-fluoren-2-yl)-2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2541694.png)

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2541695.png)

![Ethyl 2-(butylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2541696.png)

![{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}(piperidino)methanone](/img/structure/B2541697.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2541698.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541699.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenoxy-N-phenylpropanamide](/img/structure/B2541701.png)